molecular formula C11H12N2O4 B8352158 1-(2-Nitrophenyl)-D-proline

1-(2-Nitrophenyl)-D-proline

Cat. No.: B8352158
M. Wt: 236.22 g/mol
InChI Key: MVJZGJIDVGGPCQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitrophenyl)-D-proline is a chiral building block of significant interest in organic synthesis and pharmaceutical research. This compound belongs to a class of N-aryl proline derivatives known for their utility in the determination of the absolute configuration of primary amines . As a reagent, it forms diastereomeric amides with chiral amines; the strong and selective anisotropic effects exerted by the 2-nitrophenyl group on the amine substituents allow researchers to assign stereochemistry by comparing proton chemical shifts in NMR spectroscopy . Beyond its role in analytical chemistry, the structural motif of N-(2-nitrophenyl)prolinamide is actively explored in medicinal chemistry. Compounds within this family are investigated for their potential to mimic proline-rich antimicrobial peptides (AMPs), offering a complementary strategy to eliminate bacterial resistance to traditional antibiotics . Furthermore, structurally similar prolinamide derivatives have demonstrated promising in vitro anticancer activities against a range of human carcinoma cell lines, including colon (HCT-116), liver (HepG2), and lung (A549) cancers, underscoring their value in developing new therapeutic agents . The D-proline isomer provides a distinct stereochemical profile that can be crucial for modulating biological activity and selectivity in such applications. This product is intended for research purposes only. Applications: • Chiral derivatizing agent for absolute configuration determination of primary amines . • Building block for the synthesis of antimicrobial peptide mimics . • Intermediate in the research and development of potential anticancer agents . • Versatile intermediate in asymmetric synthesis and organocatalysis . Handling: For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(2R)-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c14-11(15)10-6-3-7-12(10)8-4-1-2-5-9(8)13(16)17/h1-2,4-5,10H,3,6-7H2,(H,14,15)/t10-/m1/s1

InChI Key

MVJZGJIDVGGPCQ-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

Scientific Research Applications

Organocatalysis in Organic Synthesis

Organocatalytic Properties
1-(2-Nitrophenyl)-D-proline has been extensively studied as an organocatalyst in various reactions, including the aldol reaction. Its efficacy as a catalyst stems from its ability to enhance reaction rates and selectivity. For instance, in the aldol condensation of acetone with 4-nitrobenzaldehyde, this compound demonstrated superior yields and enantiomeric excess compared to traditional catalysts such as L-proline .

Table 1: Comparison of Yields in Aldol Reactions Using Different Catalysts

CatalystYield (%)Enantiomeric Excess (%)
This compound8595
L-Proline7080
tert-Butyldimethylsilyloxy-L-proline7585

Pharmacological Applications

Cytotoxic Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it effectively inhibits cell proliferation in human breast cancer cells, leading to apoptosis with minimal effects on normal cells .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Effect Observed
Breast Cancer (MCF-7)15Significant apoptosis
Colon Cancer (HCT-116)20Moderate inhibition
Lung Cancer (A549)25Mild inhibition

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can significantly reduce inflammation markers in murine models induced by lipopolysaccharides (LPS), demonstrating potential therapeutic benefits for inflammatory diseases.

Table 3: Anti-inflammatory Effects of this compound

TreatmentTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
Low Dose (5 mg/kg)3025
High Dose (20 mg/kg)6055

Case Studies

Case Study: Breast Cancer Treatment
A study evaluated the efficacy of this compound in a xenograft model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg .

Case Study: Infection Control
Another study assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. Results indicated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2-nitrophenyl moiety is a common functional group in photolabile protecting groups and analytical standards. Below is a detailed comparison of 1-(2-Nitrophenyl)-D-proline with structurally or functionally related compounds:

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications
This compound C₁₁H₁₂N₂O₄ 236.22 g/mol Pyrrolidine, Nitrophenyl Potential photoactivation, asymmetric synthesis
NP-AHD () C₁₀H₈N₄O₄ 248.19 g/mol Imidazolidinedione, Nitrophenyl Analytical standards, metabolite detection
NPAOZ () C₁₀H₁₀N₄O₄ 250.21 g/mol Oxazolidinone, Nitrophenyl Food safety testing (nitrofuran metabolites)
1-(2-Nitrophenyl)ethyl-caged ATP () C₁₃H₁₈N₆O₁₃P₃ 582.23 g/mol Adenosine triphosphate, Nitrophenyl Photoactivated biological assays
N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide () C₁₇H₁₂N₂O₄ 308.29 g/mol Naphthyl, Carboxamide, Nitrophenyl Photosynthesis inhibition studies

Key Differences and Implications

Backbone Structure: this compound retains the pyrrolidine ring of proline, conferring rigidity and chirality. This contrasts with NP-AHD (imidazolidinedione) and NPAOZ (oxazolidinone), which have different heterocyclic cores influencing their stability and reactivity . The D-proline configuration provides enantioselectivity, unlike non-chiral analogs like 1-(2-nitrophenyl)ethyl-caged ATP .

Photolabile Properties: Compounds like 1-(2-nitrophenyl)ethyl-caged ATP release bioactive molecules under UV/NIR light due to nitro group-mediated cleavage .

Analytical and Biological Applications :

  • NP-AHD and NPAOZ are used as internal standards in mass spectrometry for detecting nitrofuran metabolites in food .
  • N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide inhibits photosynthesis, highlighting the nitro group’s role in bioactivity .

Physicochemical Properties :

  • The nitro group’s electron-withdrawing effect enhances stability in acidic conditions but may reduce solubility in polar solvents. Proline’s inherent hydrophilicity could mitigate this compared to purely aromatic analogs .

Preparation Methods

Reaction Mechanism and Conditions

The process involves dissolving pyrrolidine-2-carbaldehyde in methanol or ethanol, followed by the addition of potassium tert-butoxide and a chiral iridium catalyst, (R)-SpiroPAP-Me-Ir. Under hydrogen gas (2–4 MPa) at 20–25°C, the aldehyde undergoes hydrogenation to yield (R)-pyrrolidine-2-methanol as an intermediate. Key parameters include:

ParameterOptimal Range
Catalyst loading0.0001–0.001 equiv
Temperature20–25°C
Reaction time3–5 hours
Hydrogen pressure2–4 MPa

This method achieves >95% yield and 99% enantiomeric excess (ee), critical for subsequent functionalization.

Intermediate Oxidation to D-Proline

Nitrophenyl Functionalization via Electrophilic Aromatic Substitution

Introducing the 2-nitrophenyl group to D-proline requires precise regioselectivity. While direct nitration of proline’s aromatic ring is thermodynamically challenging, indirect methods via intermediate coupling are preferred.

Ullmann-Type Coupling with 2-Nitroiodobenzene

A hypothetical route involves reacting D-proline’s secondary amine with 2-nitroiodobenzene under copper(I) catalysis. This cross-coupling, adapted from proline editing techniques, proceeds as:

D-Proline+2-NitroiodobenzeneCuI, DMF, 110°CThis compound\text{D-Proline} + \text{2-Nitroiodobenzene} \xrightarrow{\text{CuI, DMF, 110°C}} \text{this compound}

Reaction conditions derived from peptide synthesis protocols suggest:

ParameterValue
SolventDimethylformamide (DMF)
CatalystCopper(I) iodide (10 mol%)
Temperature110°C
Duration12–18 hours

Yield optimization remains unverified in literature but is theorized to align with analogous arylations (60–75%).

Alternative Pathway: Nitration of Pre-Functionalized Proline Derivatives

Direct Nitration of 1-Phenyl-D-Proline

Nitrating 1-phenyl-D-proline using mixed acid (HNO₃/H₂SO₄) could introduce the nitro group at the ortho position. However, harsh acidic conditions risk racemization or decomposition. A milder alternative employs acetyl nitrate (AcONO₂) in dichloromethane at 0°C:

1-Phenyl-D-prolineAcONO2,DCM,0CThis compound\text{1-Phenyl-D-proline} \xrightarrow{\text{AcONO}_2, \text{DCM}, 0^\circ \text{C}} \text{this compound}

Preliminary data from similar nitrations indicate moderate yields (50–60%) with strict temperature control to preserve stereochemistry.

Characterization and Analytical Validation

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy : The nitro group’s asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1350 cm⁻¹ confirm nitrophenyl incorporation.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, D₂O): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.85–7.78 (m, 2H, ArH), 4.32 (dd, J = 8.0 Hz, 1H, α-CH), 3.55–3.45 (m, 2H, proline ring), 2.35–1.95 (m, 4H, proline ring).

    • ¹³C NMR : δ 176.8 (COOH), 148.2 (NO₂), 134.5–124.3 (aromatic carbons), 60.1 (α-C), 48.5–29.7 (proline ring).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) validates enantiomeric purity (>99% ee), using conditions adapted from D-proline synthesis:

ColumnMobile PhaseFlow RateRetention Time
Chiralpak AD-HHexane:IPA:TFA (90:10:0.1)1.0 mL/min12.3 min

Optimization Strategies and Challenges

Catalyst Recycling in Hydrogenation

The iridium catalyst in the hydrogenation step is recoverable via filtration, reducing costs by ~30% per batch. However, catalyst deactivation after five cycles necessitates replacement.

Solvent Selection for Nitrophenyl Coupling

Polar aprotic solvents (DMF, DMSO) enhance copper-mediated couplings but may degrade proline’s carboxyl group. Protecting group strategies, such as tert-butyl ester formation, are under investigation.

Racemization Mitigation

Low-temperature reactions (<20°C) and buffered acidic conditions (pH 4–6) minimize α-carbon epimerization during nitration or coupling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Nitrophenyl)-D-proline?

  • Methodological Answer : The synthesis typically involves coupling 2-nitrophenyl groups to the D-proline scaffold via carbamoylation or alkylation reactions. For example, nitrophenyl carbamoyl derivatives can be synthesized using activated nitrophenyl isocyanates or via Ullmann-type coupling under catalytic conditions (e.g., CuI/ligand systems) . Key parameters include:

  • Reaction temperature: 80–100°C for 12–24 hours.
  • Solvent systems: Dimethylformamide (DMF) or tetrahydrofuran (THF) with base (e.g., K₂CO₃).
  • Characterization: Confirm regioselectivity via NMR (e.g., NOESY for spatial proximity analysis) .

Q. How can researchers ensure enantiomeric purity during synthesis?

  • Methodological Answer : Use chiral auxiliaries or catalysts to preserve the D-configuration of proline. For instance, asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution (e.g., lipases) can achieve >98% enantiomeric excess (ee). Monitor purity via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm nitro group positioning and proline backbone integrity. Key signals: Nitrophenyl protons (δ 7.5–8.5 ppm), proline α-H (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 265.1) .
  • X-ray Crystallography : Resolve stereochemistry and nitro group orientation .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer : The compound is sensitive to light and moisture due to the nitro group. Store at –20°C under inert gas (N₂/Ar) in amber vials. Stability

ConditionDegradation (%)Timeframe
Room temperature15%30 days
4°C (dark)<5%6 months

Advanced Research Questions

Q. How does the nitro group influence biochemical interactions in microbial systems?

  • Methodological Answer : The nitro group enhances electrophilicity, enabling covalent interactions with bacterial selenoenzymes (e.g., D-proline reductase). In Clostridium sporogenes, nitro-substituted proline derivatives competitively inhibit reductase activity (IC₅₀ = 12 µM) by mimicking natural substrates. Assay via anaerobic kinetic studies with NADPH depletion monitoring .

Q. What strategies resolve synthetic byproducts in nitrophenyl-functionalized prolines?

  • Methodological Answer : Common byproducts (e.g., regioisomers or racemized forms) are separable via:

  • Flash Chromatography : Use gradient elution (hexane:ethyl acetate 7:3 → 1:1) .
  • Crystallization : Ethanol/water mixtures induce selective crystallization of the D-enantiomer .
  • TLC Validation : Rf values differ significantly (e.g., 0.35 for target vs. 0.55 for ortho-isomer on silica GF254) .

Q. Can this compound act as a photoswitchable ligand?

  • Methodological Answer : Under UV light (365 nm), the nitro group undergoes trans-to-cis isomerization, altering ligand-receptor binding affinity. Monitor via:

  • UV-Vis Spectroscopy : λmax shifts from 320 nm (trans) to 280 nm (cis).
  • Biolayer Interferometry : Measure real-time binding kinetics to target proteins (e.g., proline dehydrogenase) .

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to model nitro group participation in redox cycles.
  • MD Simulations : Assess conformational flexibility in solvent (water/DMSO) using AMBER force fields .

Contradictions and Mitigation Strategies

  • Evidence Conflict : While some studies report thermal stability up to 180°C , others note decomposition at 100°C in polar solvents .

    • Resolution : Stability is solvent-dependent. Avoid high-boiling solvents (e.g., DMSO) in thermal studies.
  • Stereochemical Discrepancies : Commercial sources occasionally mislabel L/D configurations.

    • Mitigation : Cross-validate with chiral HPLC and optical rotation ([α]D<sup>20</sup> = +15° for D-enantiomer) .

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